1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one
Overview
Description
1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method is the alkylation of 4-(2-hydroxyethyl)piperidine with 3-methylbutan-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of piperidine derivatives often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated piperidine derivatives.
Scientific Research Applications
1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also modulate receptor activity by binding to receptor sites, altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)piperidine: A simpler analog with similar biological activities.
4-(2-Hydroxyethyl)piperidine: Another analog with comparable chemical properties
Uniqueness
1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a hydroxyethyl and methylbutanone moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
1-[4-(2-hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-10(2)9-12(15)13-6-3-11(4-7-13)5-8-14/h10-11,14H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQINUNGPPODAII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.